

Phenylhydroquinone CAS number 1079-21-6

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Phenylhydroquinone	
Cat. No.:	B131500	Get Quote

Abstract

Phenylhydroquinone (PHQ), with the CAS number 1079-21-6, is a significant organic compound and a metabolite of the fungicide o-phenylphenol (OPP). It has garnered considerable attention in the scientific community due to its diverse biological activities, including its role as an antioxidant and its potential as an anticancer agent. This technical guide provides a comprehensive overview of Phenylhydroquinone, covering its chemical and physical properties, detailed synthesis protocols, and its applications in biological research and drug development. Special emphasis is placed on its mechanism of action, including its inhibitory effects on key signaling pathways and its ability to induce DNA damage and apoptosis. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biology, and pharmacology.

Chemical and Physical Properties

Phenylhydroquinone, also known as 2,5-Biphenyldiol or 2,5-Dihydroxybiphenyl, is a white to grey-brownish crystalline powder.[1] It is soluble in water, alcohol, and ether.[2] A summary of its key chemical and physical properties is presented in Table 1.



Property	Value	Reference
CAS Number	1079-21-6	[1][2]
Molecular Formula	C12H10O2	[2][3]
Molecular Weight	186.21 g/mol	[3]
Melting Point	98-100 °C	[1][4]
Boiling Point	118 °C at 0.049 Torr	[5]
Appearance	White to grey-brownish powder	[1]
Solubility	Soluble in water, alcohol, and ether	[2]
IUPAC Name	2-phenylbenzene-1,4-diol	[3]
Synonyms	2,5-Biphenyldiol, 2,5- Dihydroxybiphenyl, Phenyl-p- hydroquinone	[3][4]

Synthesis of Phenylhydroquinone

Phenylhydroquinone can be synthesized through several routes. Two common methods are the oxidation of biphenyl followed by the reduction of the resulting phenyl-p-benzoquinone, and the alkylation of hydroquinone with cyclohexene followed by dehydrogenation.

Experimental Protocol: Synthesis via Oxidation and Reduction

This protocol describes a general two-step synthesis of **Phenylhydroquinone** from biphenyl.

Step 1: Oxidation of Biphenyl to Phenyl-p-benzoquinone

- Reaction Setup: In a well-ventilated fume hood, dissolve biphenyl in a suitable organic solvent such as acetic acid.
- Oxidation: Slowly add an oxidizing agent, such as ceric ammonium nitrate, to the biphenyl solution with constant stirring at room temperature.[6] The reaction progress can be



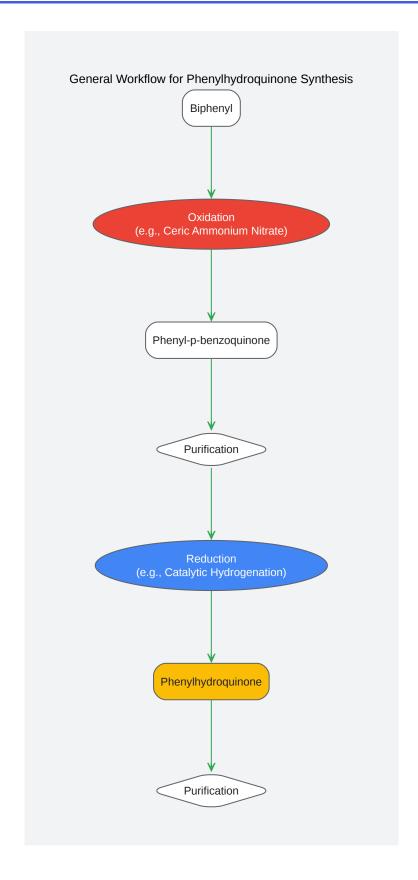
monitored by thin-layer chromatography (TLC).

- Work-up: Once the reaction is complete, the mixture is poured into water, and the crude phenyl-p-benzoquinone is extracted with an organic solvent like diethyl ether.
- Purification: The organic layer is washed, dried, and the solvent is evaporated to yield crude phenyl-p-benzoquinone, which can be purified further by column chromatography.

Step 2: Reduction of Phenyl-p-benzoquinone to Phenylhydroquinone

- Reduction: The purified phenyl-p-benzoquinone is dissolved in a suitable solvent (e.g., ethanol or acetic acid) and subjected to reduction.[6] This can be achieved through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere or by using a chemical reducing agent like sodium hydrosulfite.
- Monitoring: The reaction is monitored by TLC until the starting material is consumed.
- Isolation: After the reaction is complete, the catalyst is filtered off (if used), and the solvent is removed under reduced pressure.
- Purification: The resulting crude Phenylhydroquinone is purified by recrystallization or column chromatography to yield the final product.





Click to download full resolution via product page

General Synthetic Workflow



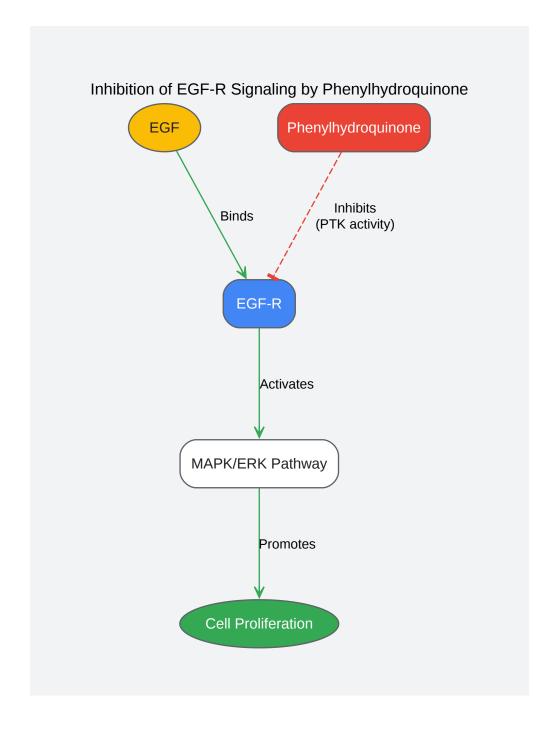
Biological Activities and Mechanism of Action

Phenylhydroquinone exhibits a range of biological activities, making it a compound of interest for drug development. It is known to have antioxidant properties and has been investigated for its potential as an antitumor agent.[2][7]

Inhibition of Epidermal Growth Factor Receptor (EGF-R) Signaling

Phenylhydroquinone and its derivatives have been shown to inhibit the protein tyrosine kinase (PTK) activity associated with the Epidermal Growth Factor Receptor (EGF-R).[7] This inhibition can block downstream signaling pathways that are crucial for cell proliferation, making PHQ a potential candidate for cancer therapy.





Click to download full resolution via product page

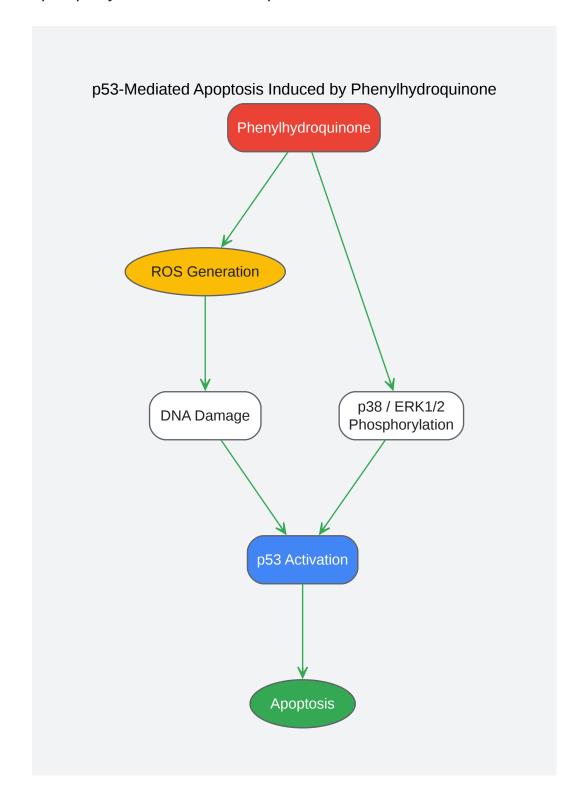
EGF-R Signaling Inhibition

Induction of DNA Damage and Apoptosis

Phenylhydroquinone has been demonstrated to cause DNA strand scission.[8] This genotoxic effect is believed to be mediated by the generation of reactive oxygen species (ROS), such as superoxide and hydroxyl radicals, during its oxidation.[8] The resulting DNA damage can trigger



a p53-dependent apoptotic pathway. **Phenylhydroquinone** has been shown to activate p53 through the phosphorylation of ERK1/2 and p38 MAP kinases.



Click to download full resolution via product page



Apoptosis Induction Pathway

Experimental Protocols for Biological Assays EGF-R Associated Protein Tyrosine Kinase (PTK) Inhibition Assay

This protocol provides a general method for assessing the inhibitory effect of **Phenylhydroquinone** on EGF-R PTK activity.

- Cell Culture: Culture human tumor cells overexpressing EGF-R (e.g., A431 cells) in appropriate media.
- Cell Lysis: Lyse the cells to prepare a cell extract containing the EGF-R.
- Kinase Reaction: In a reaction buffer, incubate the cell extract with a synthetic peptide substrate for EGF-R, ATP (as a phosphate donor), and varying concentrations of Phenylhydroquinone.
- Detection: The extent of substrate phosphorylation is measured. This can be done using various methods, including radioactive assays (32P-ATP) or non-radioactive methods like ELISA with anti-phosphotyrosine antibodies.
- Data Analysis: The IC₅₀ value, the concentration of PHQ that inhibits 50% of the PTK activity, is calculated to quantify its inhibitory potency.

DNA Cleavage Assay

This protocol outlines a method to evaluate the DNA damaging potential of **Phenylhydroquinone** using plasmid DNA.

- Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pUC18) in a suitable buffer (e.g., Tris-HCl).
- Incubation: Add varying concentrations of Phenylhydroquinone to the reaction mixture and incubate at 37°C for a specific duration.[8]



- Electrophoresis: The samples are then subjected to agarose gel electrophoresis to separate the different forms of plasmid DNA (supercoiled, nicked, and linear).
- Visualization: The DNA bands are visualized under UV light after staining with an intercalating dye like ethidium bromide.
- Analysis: The conversion of the supercoiled form to the nicked and linear forms indicates DNA strand scission.[8] The intensity of the bands can be quantified to determine the extent of DNA cleavage.

Apoptosis Assay by Western Blot

This protocol describes the detection of apoptosis-related proteins in cells treated with **Phenylhydroquinone**.

- Cell Treatment: Treat a suitable cell line (e.g., mouse thymocytes) with
 Phenylhydroquinone for a specified time to induce apoptosis.
- Protein Extraction: Lyse the cells and extract the total protein.
- Protein Quantification: Determine the protein concentration in each sample to ensure equal loading.
- SDS-PAGE and Western Blotting: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.
- Antibody Incubation: Probe the membrane with primary antibodies specific for key apoptotic proteins (e.g., cleaved caspase-3, cleaved PARP, phosphorylated p53, p38, and ERK1/2).
- Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
- Analysis: The expression levels of the target proteins are analyzed to confirm the induction of apoptosis and the activation of the upstream signaling pathways.

Spectroscopic Data Summary



The structural characterization of **Phenylhydroquinone** is confirmed by various spectroscopic techniques.

Spectroscopic Data	Key Features
¹ H NMR	Signals corresponding to the aromatic protons of the two phenyl rings and the hydroxyl protons.
¹³ C NMR	Resonances for the twelve carbon atoms, with distinct chemical shifts for the hydroxyl-substituted and other aromatic carbons.
IR Spectroscopy	Characteristic absorption bands for O-H stretching of the hydroxyl groups and C=C stretching of the aromatic rings.
Mass Spectrometry	The molecular ion peak corresponding to the molecular weight of Phenylhydroquinone (186.21 g/mol).[3]

Safety and Handling

Phenylhydroquinone is classified as a warning-level hazard. It is reported to cause skin and eye irritation and may cause respiratory irritation.[3][4] Appropriate personal protective equipment, including gloves, safety glasses, and a dust mask, should be worn when handling this compound. It is known to be poisonous by intraperitoneal and intravenous routes, and mutation data has been reported.[1]

Conclusion

Phenylhydroquinone is a multifaceted molecule with significant potential in organic synthesis and drug discovery. Its ability to inhibit EGF-R signaling and induce p53-mediated apoptosis highlights its promise as a lead compound for the development of novel anticancer therapies. The detailed protocols and data presented in this guide are intended to facilitate further research into the properties and applications of this intriguing compound. Researchers should, however, always adhere to strict safety protocols when handling **Phenylhydroquinone**.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. prepchem.com [prepchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN102603618B Biphenyl compound, synthetic method and application thereof Google Patents [patents.google.com]
- 4. Catalytic Synthesis of Hydroquinone by Using Rh on Al2O3 Via Different Rout, American Journal of Optics and Photonics, Science Publishing Group [sciencepublishinggroup.com]
- 5. leopard.tu-braunschweig.de [leopard.tu-braunschweig.de]
- 6. US20130296614A1 Dehydrogenation Processes and Phenol Compositions Google Patents [patents.google.com]
- 7. US5210330A Process for the preparation of phenylhydroquinone Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Phenylhydroquinone CAS number 1079-21-6].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b131500#phenylhydroquinone-cas-number-1079-21-6]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com